molecular formula C9H6ClF3O5S B2817991 Methyl 5-(chlorosulfonyl)-2-(trifluoromethoxy)benzoate CAS No. 2137562-31-1

Methyl 5-(chlorosulfonyl)-2-(trifluoromethoxy)benzoate

Cat. No.: B2817991
CAS No.: 2137562-31-1
M. Wt: 318.65
InChI Key: NZTWBDRWHAIORC-UHFFFAOYSA-N
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Description

Historical Development and Research Evolution

The synthesis of trifluoromethoxy-containing compounds has been a focal point in organofluorine chemistry since the mid-20th century, driven by the unique electronic and steric properties imparted by the -OCF₃ group. Early challenges in trifluoromethoxylation centered on the instability of trifluoromethoxide anions (CF₃O⁻), which limited their practical utility in nucleophilic reactions. The development of this compound arose from iterative improvements in reagent design during the 2010s, particularly through the work of Zhou et al. (2018), who demonstrated that benzoyl-protected trifluoromethoxide precursors could overcome previous stability limitations. This compound’s chlorosulfonyl group enhances electrophilicity at the benzoate core, enabling diverse functionalization pathways while maintaining handling stability—a critical advancement over earlier gaseous precursors like carbonyl fluoride (COF₂).

Strategic Importance in Fluorinated Building Block Chemistry

The compound’s dual functionality makes it indispensable in modular synthesis strategies:

  • Chlorosulfonyl Group : Serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, enabling introduction of amines, thiols, or other nucleophiles at the 5-position.
  • Trifluoromethoxy Substituent : Provides electron-withdrawing character that activates the aromatic ring for electrophilic substitution while conferring metabolic stability to resulting molecules—a prized feature in drug design.
  • Methyl Ester : Protects the carboxylic acid functionality during synthetic operations while allowing late-stage deprotection for further derivatization.

This trifunctional architecture supports convergent synthesis approaches, as evidenced by its use in preparing:

  • Ortho-haloaryl trifluoromethyl ethers via aryne intermediates
  • Biologically active molecules through Suzuki-Miyaura cross-coupling reactions
  • Chiral centers through asymmetric difunctionalization of alkenes

Positioning in Contemporary Trifluoromethoxylation Research

Modern applications leverage the compound’s ability to generate stabilized trifluoromethoxide species under mild conditions. When treated with fluoride sources (e.g., KF), the methyl ester undergoes cleavage to release CF₃O⁻, which can be further stabilized by crown ether complexes (e.g., cis-dicyclohexano-18-crown-6). This innovation enables previously inaccessible transformations:

Reaction Type Conditions Key Advantage
Aryne trifluoromethoxylation RT, crown ether/K⁺ system Simultaneous introduction of -OCF₃ and halogens
Alkyl halide substitution Polar aprotic solvents High yields with secondary substrates
Cross-coupling with stannanes Pd catalysis Compatibility with sensitive functional groups

These advancements address historical limitations in trifluoromethoxylation, particularly the need for cryogenic conditions and silver/cesium mediators.

Patent Landscape and Intellectual Property Considerations

While specific patents referencing this compound remain undisclosed in public databases, its synthetic utility intersects with protected technologies in several domains:

  • Reagent Synthesis : Proprietary methods for generating trifluoromethoxide precursors from triphosgene/KF/benzoyl bromide systems
  • Pharmaceutical Intermediates : Patent claims covering ortho-substituted trifluoromethoxyarenes synthesized via this compound
  • Catalytic Systems : IP surrounding crown ether-mediated stabilization of CF₃O⁻ in nucleophilic reactions

The compound’s EC number (860-496-7) and presence in major chemical databases (PubChem CID 132351202) confirm its commercial relevance, though manufacturers often protect production scale-up processes through trade secrets rather than patents.

Properties

IUPAC Name

methyl 5-chlorosulfonyl-2-(trifluoromethoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O5S/c1-17-8(14)6-4-5(19(10,15)16)2-3-7(6)18-9(11,12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZTWBDRWHAIORC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)S(=O)(=O)Cl)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137562-31-1
Record name methyl 5-(chlorosulfonyl)-2-(trifluoromethoxy)benzoate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(chlorosulfonyl)-2-(trifluoromethoxy)benzoate typically involves the introduction of the trifluoromethoxy group and the chlorosulfonyl group onto a benzoate ester. One common method involves the trifluoromethylation of a suitable precursor, followed by chlorosulfonation. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and advanced purification techniques such as distillation and crystallization are common to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(chlorosulfonyl)-2-(trifluoromethoxy)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: The trifluoromethoxy group can be oxidized under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents such as amines or alcohols can be used to substitute the chlorosulfonyl group.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) may be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a sulfonamide derivative, while reduction can produce a sulfonyl derivative.

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : This compound is utilized as a precursor in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical reactions, including nucleophilic substitutions and coupling reactions.

Biology

  • Biological Activity Investigation : Research has focused on its potential interactions with biomolecules, exploring its efficacy against various biological targets. The presence of the trifluoromethoxy group is believed to facilitate interactions with hydrophobic regions of proteins or cell membranes.

Medicine

  • Drug Development : The compound has been explored for its potential use in developing new therapeutic agents. Its structural features suggest possible anticancer and antibacterial activities.

Anticancer Activity

Research indicates that compounds similar to methyl 5-(chlorosulfonyl)-2-(trifluoromethoxy)benzoate exhibit significant antiproliferative activity against cancer cell lines. For instance, derivatives of tetracyclic quinobenzothiazinium systems have shown IC50 values in the low micromolar range against pancreatic cancer cells. The anticancer mechanism may involve DNA intercalation, similar to established chemotherapeutics.

Case Study: Anticancer Efficacy

  • A study on quinobenzothiazinium derivatives revealed that modifications at specific positions on the benzene ring could enhance antiproliferative effects against various cancer cell lines. This suggests that this compound may also exhibit similar properties.

Antibacterial Activity

The compound has been investigated for its antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Modifications to the sulfonamide derivatives have led to improved potency.

Case Study: Antibacterial Efficacy

  • A series of studies highlighted the effectiveness of sulfonamide derivatives against MRSA. Structure-activity relationship (SAR) analyses indicate that halogen substitutions significantly enhance antibacterial activity.

Industrial Applications

In addition to its research applications, this compound is utilized in the production of specialty chemicals and materials with specific properties.

Application AreaDescription
ChemistryBuilding block for complex organic synthesis
BiologyInvestigated for interactions with biomolecules
MedicinePotential drug development candidate
Anticancer ResearchDemonstrated antiproliferative activity against cancer cell lines
Antibacterial ResearchEffective against MRSA; enhanced potency through structural modifications
Industrial ChemicalsUsed in producing specialty chemicals with tailored properties

Mechanism of Action

The mechanism of action of Methyl 5-(chlorosulfonyl)-2-(trifluoromethoxy)benzoate involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The chlorosulfonyl group can act as a reactive site for further chemical modifications, enabling the compound to form covalent bonds with target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents CAS Number Key Applications Reactivity Notes
Methyl 5-(chlorosulfonyl)-2-(trifluoromethoxy)benzoate 5-SO₂Cl, 2-OCF₃ 2704827-34-7 Pharmaceutical intermediates High reactivity in sulfonamide synthesis
Methyl 2-(chlorosulfonyl)benzoate 2-SO₂Cl 26638-43-7 Inhibitor synthesis (e.g., perforin inhibitors) Moderate reactivity due to single -SO₂Cl
Methyl 5-iodo-2-(trifluoromethoxy)benzoate 5-I, 2-OCF₃ N/A () Coupling reactions Iodo group enables cross-coupling (e.g., Suzuki)
2-Chloro-5-(trifluoromethoxy)benzoyl chloride 2-Cl, 5-OCF₃, -COCl 1261731-24-1 Agrochemical precursors Benzoyl chloride reacts readily with nucleophiles
Metsulfuron methyl ester 2-SO₂NHCONH-triazine, 4-OCH₃ 74223-64-6 Herbicide (ALS inhibitor) Sulfonylurea group critical for herbicidal activity
Key Observations:

Electron-Withdrawing Groups : The trifluoromethoxy (-OCF₃) group in the target compound increases electrophilicity at the chlorosulfonyl site compared to analogs with methoxy (-OCH₃) or methyl (-CH₃) groups, accelerating nucleophilic substitution .

Positional Effects : Moving the chlorosulfonyl group from the 2-position (Methyl 2-(chlorosulfonyl)benzoate, CAS 26638-43-7) to the 5-position alters steric accessibility, influencing reaction yields in sulfonamide formation .

Functional Group Interchange : Replacing -SO₂Cl with -I (as in Methyl 5-iodo-2-(trifluoromethoxy)benzoate) shifts utility toward cross-coupling reactions, whereas -COCl (benzoyl chloride derivatives) prioritizes acylation reactions .

Physicochemical Properties

The trifluoromethoxy group significantly impacts solubility and lipophilicity. For example:

  • LogP : Estimated to be higher than Methyl 2-(chlorosulfonyl)benzoate due to the trifluoromethoxy group’s hydrophobicity.
  • Melting Point : Analogs with similar substituents (e.g., Methyl 2-(chlorosulfonyl)benzoate derivatives) exhibit melting points of 209–212°C , suggesting the target compound likely shares a high melting range.

Biological Activity

Methyl 5-(chlorosulfonyl)-2-(trifluoromethoxy)benzoate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a trifluoromethoxy group and a chlorosulfonyl moiety, which are known to enhance biological activity through various mechanisms. The trifluoromethoxy group increases lipophilicity and metabolic stability, making it a valuable scaffold for drug development. The chlorosulfonyl group is often associated with reactivity towards nucleophiles, which can be exploited in biological applications.

Antimicrobial Activity

Studies indicate that compounds similar to this compound exhibit significant antimicrobial properties. For instance, benzenesulfonate derivatives have shown high activity against Gram-positive bacteria such as Staphylococcus aureus, including methicillin-resistant strains (MRSA). The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.39 to 3.12 mg/L, indicating potent antibacterial effects .

CompoundMIC (mg/L) against MSSAMIC (mg/L) against MRSA
Compound A0.390.78
Compound B1.562.00
This compoundTBDTBD

Anticancer Activity

The anticancer potential of similar compounds has been investigated through various studies. For example, derivatives of tetracyclic quinobenzothiazinium systems have demonstrated significant antiproliferative activity against pancreatic cancer cell lines with IC50 values in the low micromolar range . The mechanism of action is believed to involve DNA intercalation, similar to established chemotherapeutic agents.

Cell LineIC50 (µM)Reference
BxPC-30.051
Panc-10.066
WI38 (normal fibroblast)0.36

The biological activity of this compound can be attributed to its structural features:

  • Trifluoromethoxy Group : Enhances lipophilicity and metabolic stability.
  • Chlorosulfonyl Moiety : Reacts with nucleophiles, potentially leading to the formation of biologically active metabolites.

The presence of these functional groups may facilitate interactions with biological targets, such as enzymes or receptors involved in disease processes.

Case Studies

  • Antibacterial Efficacy : A series of studies have highlighted the efficacy of sulfonamide derivatives against MRSA, with modifications leading to improved potency . The structure-activity relationship (SAR) indicates that halogen substitutions significantly enhance antibacterial activity.
  • Anticancer Potential : Research on quinobenzothiazinium derivatives revealed that modifications at specific positions on the benzene ring could lead to increased antiproliferative effects against various cancer cell lines . This suggests that this compound may also exhibit similar properties.

Q & A

Basic: What are the optimal reaction conditions for synthesizing Methyl 5-(chlorosulfonyl)-2-(trifluoromethoxy)benzoate to minimize side reactions?

Answer:
The synthesis typically involves multi-step functionalization of a benzoate precursor. Key steps include:

  • Chlorosulfonation : Introduce the chlorosulfonyl group under controlled temperatures (0–5°C) using chlorosulfonic acid to avoid over-sulfonation or decomposition .
  • Esterification : Protect the carboxylic acid group with methanol in the presence of acid catalysts (e.g., H₂SO₄) at reflux conditions .
  • Trifluoromethoxy Introduction : Use nucleophilic aromatic substitution with trifluoromethoxide, requiring anhydrous solvents (e.g., DMF) and inert atmospheres to prevent hydrolysis .
    Critical Parameters : Monitor reaction progress via TLC or LCMS to detect intermediates and optimize yields .

Advanced: How can competing substitution pathways at the chlorosulfonyl group be controlled during nucleophilic reactions?

Answer:
The chlorosulfonyl group is highly electrophilic, leading to potential competition between amines, alcohols, or thiols. Strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DCM, THF) favor nucleophilic substitution by stabilizing transition states without participating in side reactions .
  • Temperature Modulation : Lower temperatures (0–25°C) reduce indiscriminate reactivity, while selective heating (microwave-assisted synthesis) can target specific pathways .
  • Catalytic Additives : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance selectivity in biphasic systems .
    Validation : Characterize products via ¹⁹F NMR to confirm regioselectivity and assess purity .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and ester methyl groups (δ 3.8–4.0 ppm). The trifluoromethoxy group shows distinct splitting in ¹⁹F NMR (δ -55 to -60 ppm) .
  • IR Spectroscopy : Confirm sulfonyl chloride (S=O stretching at ~1370 cm⁻¹) and ester (C=O at ~1720 cm⁻¹) functionalities .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 334.02) and fragmentation patterns .

Advanced: What strategies mitigate hydrolysis of the chlorosulfonyl group during storage or experimental handling?

Answer:

  • Storage : Store under anhydrous conditions at -20°C in sealed, argon-flushed vials to prevent moisture ingress .
  • In Situ Generation : Prepare the chlorosulfonyl derivative immediately before use via reaction of sulfonic acid with PCl₅, minimizing exposure to ambient humidity .
  • Stabilizers : Add molecular sieves or desiccants (e.g., MgSO₄) to reaction mixtures to scavenge trace water .

Basic: How does the electron-withdrawing trifluoromethoxy group influence the reactivity of the benzoate ester?

Answer:
The trifluoromethoxy group (-OCF₃) exerts strong electron-withdrawing effects via inductive withdrawal, which:

  • Activates the Aromatic Ring : Enhances electrophilic substitution at meta/para positions relative to the ester group .
  • Stabilizes Intermediates : Lowers the energy of transition states in nucleophilic acyl substitution, facilitating ester hydrolysis or aminolysis under milder conditions .
    Experimental Evidence : Kinetic studies show accelerated saponification rates compared to non-fluorinated analogs .

Advanced: In cross-coupling reactions, how does the presence of chlorosulfonyl affect catalytic systems, and what alternatives exist for deactivated substrates?

Answer:

  • Catalyst Poisoning : The chlorosulfonyl group can coordinate to palladium catalysts (e.g., Pd(PPh₃)₄), reducing activity. Mitigate this by:
    • Ligand Design : Use electron-rich ligands (e.g., XPhos) to shield the metal center .
    • Pre-Protection : Convert the chlorosulfonyl group to a less reactive sulfonamide prior to coupling .
  • Alternative Methods : Employ Ullmann coupling or photoredox catalysis for C–X bond formation without metal catalysts .

Basic: What are the primary applications of this compound in medicinal chemistry?

Answer:

  • Protease Inhibitors : The chlorosulfonyl group acts as a warhead for covalent inhibition of serine hydrolases .
  • Prodrug Design : The ester moiety enables cell-membrane permeability, with intracellular esterases releasing the active carboxylic acid .
    Case Study : Analogous sulfonamides show IC₅₀ values <100 nM against WDR5-MYC protein-protein interactions, a cancer target .

Advanced: How can computational modeling predict regioselectivity in derivatization reactions of this compound?

Answer:

  • DFT Calculations : Map electrostatic potential surfaces to identify electrophilic hotspots (e.g., C-5 vs. C-2 positions) .
  • MD Simulations : Model solvent effects on transition states to predict preferential attack by nucleophiles .
    Validation : Compare computed activation energies with experimental product ratios from LCMS data .

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